Naphtho[2,3-d]-1,3,2-dioxaborole
Description
Naphtho[2,3-d]-1,3,2-dioxaborole is a boron-containing heterocyclic compound characterized by a fused naphthalene backbone integrated with a 1,3,2-dioxaborole ring. This structure combines the electron-deficient nature of boron with the aromatic stability of naphthalene, making it a candidate for applications in organic electronics, catalysis, and medicinal chemistry.
Properties
CAS No. |
269-42-1 |
|---|---|
Molecular Formula |
C10H6BO2 |
Molecular Weight |
168.97 g/mol |
InChI |
InChI=1S/C10H6BO2/c1-2-4-8-6-10-9(12-11-13-10)5-7(8)3-1/h1-6H |
InChI Key |
GNDSZBVEDVXJIA-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC2=CC3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-d]-1,3,2-dioxaborole typically involves the reaction of naphthalene derivatives with boron-containing reagents. One common method includes the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the boron-oxygen bond. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the hydrolysis of boron intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized catalysts and continuous flow processes to enhance yield and purity. The use of automated systems and real-time monitoring can ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted naphthalene derivatives. These products can be further utilized in organic synthesis and material science applications .
Scientific Research Applications
Naphtho[2,3-d]-1,3,2-dioxaborole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.
Industry: It is utilized in the production of advanced materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of Naphtho[2,3-d]-1,3,2-dioxaborole involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzo[d][1,3,2]dioxaborole Derivatives
These compounds share the 1,3,2-dioxaborole core but are fused with a benzene ring instead of naphthalene. Key differences include:
However, steric hindrance from the larger naphthalene system could reduce synthetic accessibility .
Naphtho[2,3-d]-1,3-dioxole
This oxygen-only analog (C₁₁H₈O₂, MW 172.18) lacks the boron atom, resulting in distinct electronic properties. Key contrasts include:
The boron atom in this compound introduces Lewis acidity, enabling interactions with nucleophiles—a feature absent in the dioxole derivative .
Benzo[b]naphtho[2,3-d]thiophene
This sulfur-containing analog (CAS 95-15-8) replaces the dioxaborole ring with a thiophene. Differences include:
The dioxaborole’s boron center offers tunable reactivity for functionalization, whereas the thiophene’s sulfur enhances charge transport in electronic materials .
Naphthoimidazole Derivatives
Naphtho[2,3-d]imidazoles (e.g., compounds 3a-j) are nitrogen-rich analogs studied for antiviral activity. Key distinctions:
| Property | This compound | Naphtho[2,3-d]imidazole |
|---|---|---|
| Bioactivity | Not reported | Anti-BVDV activity confirmed |
| Synthetic Flexibility | Limited by boron chemistry | Easily modified via imidazole N |
Boron’s presence in this compound may enable unique binding modes in medicinal applications, though this remains unexplored in the evidence .
Diazaborinine Derivatives
Compounds like 2-(3-iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine incorporate a boron-nitrogen ring. Comparisons include:
| Property | This compound | Diazaborinine Derivatives |
|---|---|---|
| Ring Stability | Likely lower (B-O bonds) | Higher (B-N bonds) |
| Pharmaceutical Use | Unreported | Explored as intermediates |
Diazaborinines’ B-N bonds may offer greater hydrolytic stability, whereas dioxaboroles’ B-O bonds could be more reactive in cross-coupling reactions .
Key Research Findings and Data Gaps
- Electronic Properties : Theoretical studies predict enhanced electron deficiency compared to thiophene or dioxole analogs, but experimental data (e.g., cyclic voltammetry) are lacking.
- Applications: Potential in organic electronics inferred from patent filings for triazine-based derivatives (e.g., benzo[b]naphtho[2,3-d]furanyl-triazine compounds) .
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